Product packaging for 4-(4-Bromophenyl)thiomorpholine(Cat. No.:CAS No. 90254-20-9)

4-(4-Bromophenyl)thiomorpholine

Cat. No.: B1375891
CAS No.: 90254-20-9
M. Wt: 258.18 g/mol
InChI Key: SMSIAAFKDDBYSH-UHFFFAOYSA-N
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Description

Significance of Thiomorpholine (B91149) Heterocycles as Versatile Synthetic Scaffolds

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This means that the thiomorpholine core is a recurring structural motif in molecules that exhibit a wide range of biological activities. jchemrev.comresearchgate.net Its properties are similar to other heterocyclic amines, being a basic compound soluble in water and organic solvents. ontosight.ai

The versatility of the thiomorpholine ring allows for substitutions at various positions, leading to a diverse array of analogues with different physiological activities. jchemrev.com Thiomorpholine and its derivatives have been investigated for a multitude of therapeutic applications, including:

Antimicrobial and antifungal properties ontosight.ai

Anticancer activity researchgate.netontosight.ai

Antitubercular agents researchgate.netresearchgate.net

Antimalarial activity researchgate.net

Anti-inflammatory effects researchgate.net

Retinal protection researchgate.net

Hypolipidemic effects researchgate.net

The thiomorpholine moiety is a key component in various active pharmaceutical ingredients due to its favorable pharmacological profile. acs.org For instance, it is a crucial structural element in the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis. acs.org The diverse applications of thiomorpholine derivatives underscore their importance as building blocks in the synthesis of new bioactive molecules. ontosight.ai

Strategic Importance of Bromine Substituents in Chemical Synthesis and Reactivity Modulation

The presence of a bromine atom on the phenyl ring of 4-(4-Bromophenyl)thiomorpholine is of strategic importance for several reasons. Bromination is a fundamental transformation in organic synthesis, providing a gateway to a vast number of chemical modifications. fiveable.menih.gov

Key aspects of bromine's utility include:

Leaving Group Ability: The carbon-bromine bond is relatively weak, making the bromo group an excellent leaving group in nucleophilic substitution reactions. fiveable.me This allows for the easy introduction of other functional groups at that position.

Directing Group: In electrophilic aromatic substitution reactions, the bromo group can direct incoming substituents to specific positions on the aromatic ring, typically the ortho- and para-positions. fiveable.me

Cross-Coupling Reactions: Aryl bromides are crucial precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net These reactions are instrumental in constructing complex molecular architectures from simpler building blocks.

Reactivity Modulation: The electronegativity and size of the bromine atom can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and biological activity. fiveable.me

The incorporation of a bromine atom into a molecule like thiomorpholine significantly expands the synthetic possibilities, enabling chemists to create a library of analogues for further investigation. researchgate.net

Overview of Academic Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has primarily focused on its synthesis and its potential as a precursor for biologically active compounds. The synthesis of the parent compound can be achieved through several methods, with the nucleophilic aromatic substitution of an activated halide by thiomorpholine being a common and efficient route.

Analogues of this compound have been explored in various therapeutic areas. For example, the related compound this compound 1,1-dioxide has been investigated in the context of kinase inhibitors for cancer pathways. lab-chemicals.com The oxidation of the sulfur atom to a sulfone can enhance metabolic stability and binding interactions.

Furthermore, the bromo-substituent serves as a handle for further chemical elaboration. For instance, Suzuki coupling reactions have been employed to replace the bromine atom with various aryl groups, leading to the synthesis of diverse derivatives with potential pharmacological applications. researchgate.net Research has also explored the synthesis of thiazole (B1198619) derivatives incorporating the 4-bromophenyl moiety, which have shown promising antimicrobial and anticancer activities. nih.gov

The ongoing research into this compound and its derivatives highlights the compound's role as a versatile intermediate in the quest for new and improved therapeutic agents. The combination of the privileged thiomorpholine scaffold and the synthetically adaptable bromo-substituent makes this class of compounds a continuing area of interest for medicinal and synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNS B1375891 4-(4-Bromophenyl)thiomorpholine CAS No. 90254-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIAAFKDDBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80848240
Record name 4-(4-Bromophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90254-20-9
Record name 4-(4-Bromophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Bromophenyl Thiomorpholine and Its Derivatives

Approaches to the Thiomorpholine (B91149) Core and N-Arylation Strategies

The formation of the thiomorpholine heterocyclic system is a critical first step in many synthetic pathways. Researchers have developed several robust methods, including classical cyclization reactions and modern catalyzed multi-component strategies.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry. youtube.comkhanacademy.org While it is most prominently used for the direct N-arylation of a pre-formed thiomorpholine ring (see Section 2.2.1), the principles of nucleophilic substitution are central to building the heterocyclic core itself. The thiomorpholine ring is often assembled by the double nucleophilic substitution of a suitable dielectrophile with a reagent containing both a nucleophilic nitrogen and a nucleophilic sulfur. For instance, the reaction of a bis(2-haloethyl)amine with a sulfide (B99878) source represents a classic approach to forming the thiomorpholine skeleton.

In a related context, SNAr reactions are frequently employed to prepare heteroaryl thioethers by reacting heteroaryl halides with thiols, often in the presence of a base like potassium carbonate. nih.gov This highlights the utility of sulfur nucleophiles in substitution reactions on aromatic and heterocyclic rings.

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency and atom economy. A notable copper-catalyzed MCR has been developed for the synthesis of 1,4-thiomorpholine derivatives from terminal alkynes, isothiocyanates, and aziridines. nsmsi.ir This method constructs the thiomorpholine ring in a single, convergent step.

The reaction proceeds by reacting a copper acetylide with an isothiocyanate and an aziridine. The outcome is highly dependent on the solvent and reaction conditions, with copper triflate (Cu(OTf)₂) in dimethyl sulfoxide (B87167) (DMSO) at 70 °C providing the optimal results. nsmsi.ir This transformation tolerates a range of alkyl- and aryl-substituted aziridines and terminal alkynes, demonstrating its versatility. nsmsi.ir

Table 1: Copper-Catalyzed Three-Component Synthesis of Thiomorpholine Derivatives nsmsi.ir

Alkyne ComponentAziridine ComponentIsothiocyanate ComponentCatalyst/SolventObserved Product Type
Terminal Alkynes (Aryl or Alkyl)Alkyl AziridinesVariousCu(OTf)₂ / DMSOTerminal-attacked Thiomorpholines
Terminal Alkynes (Aryl or Alkyl)Phenyl AziridinesVariousCu(OTf)₂ / DMSOBenzylic-attacked Thiomorpholines

Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification. A stereoselective, polymer-supported method has been reported for producing thiomorpholine-3-carboxylic acid derivatives. acs.orgacs.orgnih.gov This technique utilizes an immobilized amino acid, Fmoc-Cys(Trt)-OH, on a Wang resin as the starting material. acs.org

The general synthetic sequence involves:

Immobilization of the protected cysteine on the solid support.

Removal of the Fmoc protecting group.

Sulfonylation of the free amine, for example with 4-nitrobenzenesulfonyl chloride (NsCl). acs.org

Alkylation of the sulfonamide nitrogen.

Cleavage from the resin using a trifluoroacetic acid (TFA) cocktail.

Crucially, the inclusion of triethylsilane (TES) in the cleavage cocktail mediates a reductive cyclization, leading to the stereoselective formation of the thiomorpholine-3-carboxylic acid products. acs.org Stereochemical studies confirmed the specific configuration of the newly formed stereocenter. acs.org

Table 2: Polymer-Supported Synthesis of Thiomorpholine Derivatives acs.orgthieme-connect.com

Starting Amino AcidKey ReagentsCleavage CocktailProduct ClassStereoselectivity
Fmoc-Cys(Trt)-OHNsCl, Alkyl BromideTFA/TESN-sulfonylthiomorpholine-3-carboxylic acidsStereoselective formation of new C6 stereocenter

Functionalization at the 4-Position: Direct Introduction of the 4-Bromophenyl Moiety

These methods focus on installing the 4-bromophenyl group onto the thiomorpholine nitrogen, either onto a pre-formed ring or during the cyclization process itself.

The most direct route to 4-(4-bromophenyl)thiomorpholine involves the N-arylation of thiomorpholine. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking an electron-deficient aryl halide and displacing the halide leaving group.

A well-documented analogy is the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), where thiomorpholine is reacted with 4-fluoronitrobenzene. mdpi.com The reaction is typically conducted by heating the reactants in a suitable solvent, such as acetonitrile, in the presence of a base like triethylamine (B128534) (TEA) to neutralize the generated acid. mdpi.com For the synthesis of the target compound, this compound, a similar reaction would be performed using an activated 4-bromophenyl electrophile, such as 1-bromo-4-fluorobenzene, where the fluorine atom is the more reactive leaving group for SNAr.

Table 3: Representative SNAr for N-Arylation of Thiomorpholine mdpi.com

Aryl HalideAmineBaseSolventProduct
4-FluoronitrobenzeneThiomorpholineTriethylamine (TEA)Acetonitrile4-(4-Nitrophenyl)thiomorpholine

An efficient one-pot method has been developed for the synthesis of N-aryl-1,4-thiomorpholine 1,1-dioxides. researchgate.netsemanticscholar.org This procedure begins with a nitroarene, such as 1-bromo-4-nitrobenzene (B128438), and divinyl sulfone. The key transformation is a reduction-triggered double aza-Michael type 1,4-addition.

In the presence of an indium/acetic acid (AcOH) system in methanol, the nitro group is reduced in situ to an aniline (B41778). researchgate.net This newly formed aniline then immediately undergoes a double conjugate addition to divinyl sulfone, closing the ring to form the desired 4-aryl-1,4-thiomorpholine 1,1-dioxide product in a single pot. researchgate.netsemanticscholar.org Optimized conditions were found to be a 1:1 ratio of the nitroarene and divinyl sulfone with five equivalents of indium and ten equivalents of acetic acid, refluxed in methanol. semanticscholar.org

Table 4: One-Pot Synthesis of N-Aryl-1,4-Thiomorpholine 1,1-Dioxides semanticscholar.org

Nitroarene Starting MaterialReagent SystemReaction ConditionsProductYield (%)
NitrobenzeneIn/AcOHMeOH, Reflux4-Phenylthiomorpholine 1,1-dioxide82
1-Chloro-4-nitrobenzeneIn/AcOHMeOH, Reflux4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide85
1-Bromo-4-nitrobenzeneIn/AcOHMeOH, RefluxThis compound 1,1-dioxide86
1-Fluoro-2-nitrobenzeneIn/AcOHMeOH, Reflux4-(2-Fluorophenyl)thiomorpholine 1,1-dioxide72

Synthesis of Oxidized Forms: this compound 1,1-Dioxide

The transformation of the thiomorpholine ring to its 1,1-dioxide form is a key step in modifying the properties of these compounds. This oxidation enhances the polarity and hydrogen bond accepting capability of the sulfur atom, which can be crucial for various applications.

Specific Synthetic Protocols for this compound 1,1-Dioxide

A potential synthetic route would commence with 1-bromo-4-nitrobenzene as the starting material. The nitro group can be reduced in situ to an amine, which then undergoes a double 1,4-addition to divinyl sulfone. This cyclization reaction yields the desired this compound 1,1-dioxide. The reaction is typically carried out in the presence of a reducing agent and a suitable solvent system.

Alternatively, a two-step process can be envisioned. First, the synthesis of this compound would be achieved through the reaction of 4-bromoaniline (B143363) with a suitable dielectrophile, such as bis(2-chloroethyl) sulfide. Subsequent oxidation of the sulfide to the sulfone would then yield the final product.

Oxidative Transformations of Thiomorpholine Moieties

The oxidation of the sulfur atom in the thiomorpholine ring is a common transformation that leads to the corresponding sulfoxide and sulfone derivatives. This oxidation significantly alters the electronic and steric properties of the heterocyclic ring.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). masterorganicchemistry.comresearchgate.net The reaction conditions can be controlled to selectively yield either the sulfoxide (thiomorpholine 1-oxide) or the sulfone (thiomorpholine 1,1-dioxide). For the synthesis of the 1,1-dioxide, an excess of the oxidizing agent and/or harsher reaction conditions are typically employed. derpharmachemica.com The choice of solvent and temperature is also critical in controlling the selectivity and yield of the oxidation. derpharmachemica.com For instance, the oxidation of thioethers to sulfones using m-CPBA is often carried out in solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature. derpharmachemica.com

Derivatization and Analogue Synthesis via the Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring of this compound and its 1,1-dioxide derivative offers a versatile handle for further molecular elaboration through various cross-coupling reactions.

Reactions Utilizing the Bromine Atom for Further Functionalization

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of biaryl compounds and other complex molecules. libretexts.orgnih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has broad applicability for the synthesis of a wide array of arylamines and N-heterocyclic compounds. nih.govresearchgate.net The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the coupling and depends on the specific substrates being used. nih.gov

Synthesis of Thiomorpholine-Linked Heterocyclic Hybrids

The functionalization of the bromophenyl moiety can be strategically employed to synthesize hybrid molecules where the thiomorpholine or thiomorpholine 1,1-dioxide core is linked to other heterocyclic systems. A notable example is the synthesis of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids. researchgate.netresearchgate.net

In a representative synthetic approach, the bromo-substituent can be converted to an azide, which can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a terminal alkyne. researchgate.netresearchgate.net This reaction provides a highly efficient and regioselective method for the construction of a 1,4-disubstituted 1,2,3-triazole ring, linking the thiomorpholine-containing fragment to another molecular entity. This strategy has been successfully applied to create libraries of bioactive compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 4 Bromophenyl Thiomorpholine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Elucidation

The spectrum would be expected to show signals corresponding to the protons of the bromophenyl group and the thiomorpholine (B91149) ring. The protons on the aromatic ring would typically appear as a set of doublets in the downfield region (δ 7.0-8.0 ppm) due to the influence of the bromine atom and the thiomorpholine substituent. The protons on the thiomorpholine ring would be observed further upfield. Specifically, the methylene protons adjacent to the nitrogen atom (H-2' and H-6') would likely appear as a triplet, and the methylene protons adjacent to the sulfur atom (H-3' and H-5') would also present as a triplet, though at a slightly different chemical shift due to the differing electronic environments.

For comparative analysis, the ¹H NMR spectrum of the analogous compound, 4-(4-Nitrophenyl)thiomorpholine (B1608610) , has been reported. mdpi.com The data reveals characteristic signals that help in understanding the proton environments in such structures.

Table 1: ¹H NMR Data for 4-(4-Nitrophenyl)thiomorpholine mdpi.com

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (2H) 8.08 m
Aromatic (2H) 6.75 m
Thiomorpholine (4H, N-CH₂) 3.82 m
Thiomorpholine (4H, S-CH₂) 2.68 m

Solvent: Chloroform-d

This data for the nitro-analogue illustrates the expected regions for the aromatic and aliphatic protons in a 4-arylthiomorpholine system.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, providing information on the number of different carbon environments and their electronic nature.

For 4-(4-Bromophenyl)thiomorpholine, the ¹³C NMR spectrum is expected to show distinct signals for the carbons of the bromophenyl ring and the thiomorpholine moiety. The aromatic region would display four signals corresponding to the ipso-, ortho-, meta-, and para-carbons of the bromophenyl group. The carbon atom bonded to the bromine (C-Br) would be significantly influenced by the halogen's electronic effects. The two equivalent methylene carbons adjacent to the nitrogen and the two equivalent methylene carbons adjacent to the sulfur in the thiomorpholine ring would each give rise to a signal in the aliphatic region of the spectrum.

Detailed ¹³C NMR data for the related compound, 4-(4-Nitrophenyl)thiomorpholine , is available and provides a useful reference. mdpi.com

Table 2: ¹³C NMR Data for 4-(4-Nitrophenyl)thiomorpholine mdpi.com

Carbon Chemical Shift (δ, ppm)
Aromatic (C-NO₂) 153.5
Aromatic (C-N) 138.1
Aromatic (CH) 126.2
Aromatic (CH) 112.8
Thiomorpholine (N-CH₂) 50.3
Thiomorpholine (S-CH₂) 25.8

Solvent: Chloroform-d

This information for the nitro-substituted analogue provides expected chemical shift ranges for the carbon atoms in a 4-arylthiomorpholine structure.

Specialized NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR) for Heteroatom-Containing Analogues

For analogues of this compound that incorporate other heteroatoms such as fluorine or phosphorus, specialized NMR techniques are invaluable.

¹⁹F NMR Spectroscopy: In the case of a fluorinated analogue, for instance, 4-(4-Fluorophenyl)thiomorpholine , ¹⁹F NMR spectroscopy would be a critical tool for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly suitable for NMR studies. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing precise information about the location and substitution pattern of fluorine atoms within a molecule. nih.govthermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral interpretation. thermofisher.com

³¹P NMR Spectroscopy: For analogues containing a phosphorus moiety, such as a phosphonate or phosphate group attached to the thiomorpholine or phenyl ring, ³¹P NMR spectroscopy is the technique of choice. researchgate.net Phosphorus-31 is also a spin-1/2 nucleus with 100% natural abundance, offering high sensitivity. ³¹P NMR provides information on the oxidation state, coordination number, and stereochemistry of the phosphorus atom. researchgate.nettrilinkbiotech.com The chemical shifts in ³¹P NMR are indicative of the types of functional groups attached to the phosphorus atom.

While specific ¹⁹F and ³¹P NMR data for direct analogues of this compound are not detailed in the provided search results, the principles of these techniques underscore their importance in the structural analysis of corresponding heteroatom-containing derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

While specific HRMS data for this compound is not available in the search results, the HRMS data for 4-(4-Nitrophenyl)thiomorpholine serves as an illustrative example. mdpi.com

Table 3: HRMS Data for 4-(4-Nitrophenyl)thiomorpholine mdpi.com

Ion Calculated m/z Experimental m/z
[C₁₀H₁₂N₂O₂S]⁺ 224.061400 224.061650

This data demonstrates the high accuracy of HRMS in confirming the elemental composition of a molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. Specific vibrational spectroscopy data for this compound is not available in the provided search results. However, the expected characteristic absorption bands can be inferred from its structure. Key vibrational modes would include C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, C-N stretching, C-S stretching, and vibrations associated with the C-Br bond. The IR and Raman spectra would provide a unique fingerprint for the compound, useful for its identification and for studying intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the molecule's chemical bonds. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural components: the thiomorpholine ring, the p-disubstituted aromatic ring, the tertiary amine linkage, the thioether moiety, and the carbon-bromine bond.

The analysis of the spectrum allows for the precise assignment of these vibrational modes. The high-wavenumber region typically displays the C-H stretching vibrations of both the aromatic ring and the aliphatic methylene groups of the thiomorpholine ring. The aromatic C-H stretching vibrations generally appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below this value.

The fingerprint region of the spectrum, which is rich in information, contains the characteristic vibrations of the carbon-carbon bonds within the benzene ring, as well as the C-N, C-S, and C-Br stretching vibrations. The p-disubstitution pattern on the benzene ring gives rise to a characteristic strong absorption band related to C-H out-of-plane bending in the 850-800 cm⁻¹ range. The stretching vibration of the C-N bond of the tertiary amine and the C-S bond of the thioether are typically weaker and appear in the 1250-1020 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. The presence of the heavy bromine atom results in a C-Br stretching vibration at lower frequencies, usually below 600 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for the primary functional groups present in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₂)Stretching3000 - 2850
Aromatic C=CRing Stretching1600 - 1450
Aliphatic C-H (CH₂)Bending (Scissoring)~1465
C-N (Tertiary Amine)Stretching1250 - 1020
Aromatic C-HOut-of-Plane Bending (p-disubstituted)850 - 800
C-S (Thioether)Stretching800 - 600
C-BrStretching600 - 500

X-ray Diffraction Analysis for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 4-(4-nitrophenyl)thiomorpholine, provides valuable insight into the expected structural features. mdpi.com It is anticipated that the six-membered thiomorpholine ring would adopt a stable chair conformation, which minimizes steric strain. mdpi.com The 4-bromophenyl group attached to the nitrogen atom can occupy either an axial or an equatorial position relative to the ring. In the analogous structure of 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group was found to be in a quasi-axial position. mdpi.com An SC-XRD study would determine this specific conformational detail for the bromo-derivative.

Furthermore, the analysis reveals how molecules pack together to form the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as van der Waals forces or potential C-H···π stacking, which govern the crystal's stability and physical properties. The collection of crystallographic data allows for the determination of the crystal system, space group, and unit cell dimensions.

The table below outlines the typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment on this compound.

Parameter Description
Chemical FormulaC₁₀H₁₂BrNS
Formula Weight258.18 g/mol
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
a, b, c (Å)These are the lengths of the edges of the unit cell.
α, β, γ (°)These are the angles between the edges of the unit cell.
Volume (ų)The volume of a single unit cell.
ZThe number of molecules per unit cell.
Density (calculated)The theoretical density of the crystal.
R-factorAn indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl Thiomorpholine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiomorpholine-containing compounds, the thiomorpholine (B91149) ring typically adopts a stable chair conformation. In the case of 4-(4-nitrophenyl)thiomorpholine (B1608610), a related compound, the 4-nitrophenyl group was found to be in a quasi-axial position on the thiomorpholine ring in its crystalline state. mdpi.com However, DFT calculations of the free molecule indicated that a quasi-equatorial position of the 4-nitrophenyl group is energetically preferred. mdpi.com This highlights the influence of crystal packing forces on the molecule's conformation.

The geometry of molecules is optimized using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. researchgate.net The process involves finding the minimum energy structure, which corresponds to the most stable conformation of the molecule. For a similar compound, 4-(4'-Bromophenyl)-2-mercaptothiazole, its thermodynamic parameters were examined using DFT and Hartree-Fock (HF) methods with the 6-311G(d,p) basis set. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Thiomorpholine Derivative

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
C2–S1–C6~99.5°
C–C–N–C (Torsion)Varies depending on axial/equatorial position

Note: Data is generalized from findings on related thiomorpholine structures. Actual values for 4-(4-bromophenyl)thiomorpholine may vary.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.gov

DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net For instance, in a study of a pyrazole (B372694) derivative containing a bromophenyl group, the HOMO-LUMO energy gap was calculated to understand its reactivity. researchgate.net The HOMO-LUMO gap is a fundamental parameter in determining molecular transport effects and electron conductivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value

Note: The table is a template. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR)

DFT calculations can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For example, the vibrational frequencies of 4-(4'-Bromophenyl)-2-mercaptothiazole were calculated using the B3LYP and B3PW91 methods with the 6-311G(d,p) basis set, and the results showed good agreement with experimental FT-IR data. researchgate.net Similarly, theoretical ¹H-NMR and ¹³C-NMR chemical shifts can be calculated and compared with experimental values to validate the molecular structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, which is particularly important for understanding how a ligand might interact with a biological target.

Molecular Docking Investigations for Ligand-Receptor Interactions in Chemical Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (ligand) might bind to a protein receptor. amazonaws.com The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov

Studies on thiomorpholine analogs have shown their potential as inhibitors of enzymes like tumor necrosis factor-alpha converting enzyme (TACE). researchgate.net Molecular docking studies help to elucidate the interactions between the thiomorpholine-based ligand and the amino acid residues in the active site of the receptor, revealing key binding features. researchgate.net For a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to predict their binding modes within various protein targets. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Space and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule or a ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system. nih.gov

MD simulations can be used to explore the conformational landscape of a molecule, identifying its most stable conformations and the transitions between them. nih.gov When applied to a ligand-receptor complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide a more accurate estimation of the binding free energy. nih.gov For example, MD simulations of bromodomain-containing protein 4 (BRD4) with inhibitors have revealed the mechanism of allosteric inhibition. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. This approach is instrumental in predicting the behavior of new or untested molecules.

Computational Assessment of Chemical Reactivity Descriptors

A fundamental aspect of QSRR involves the calculation of various chemical reactivity descriptors using methods like Density Functional Theory (DFT). These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. For this compound, a typical computational assessment would involve the calculation of the following key descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Global Reactivity Descriptors: These descriptors, derived from the HOMO and LUMO energies, provide a broader picture of the molecule's reactivity. They include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical data table for the calculated chemical reactivity descriptors of this compound, based on a DFT study, would be structured as follows:

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Value
Lowest Unoccupied Molecular Orbital Energy ELUMO Value
HOMO-LUMO Gap ΔE Value
Ionization Potential I Value
Electron Affinity A Value
Electronegativity χ Value
Chemical Hardness η Value
Chemical Softness S Value
Electrophilicity Index ω Value

(Note: The values in this table are placeholders and would require actual computational results.)

Mechanistic Studies through Computational Approaches

Computational methods are also pivotal in elucidating the mechanisms of chemical reactions, providing a step-by-step understanding of how reactants are transformed into products.

Molecular Electron Density Theory (MEDT) in Reaction Pathway Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the feasibility and pathways of chemical reactions. Unlike older models that often focus on molecular orbitals, MEDT emphasizes the role of electron density in chemical reactivity.

An MEDT study of a reaction involving this compound would typically involve:

Analysis of the Conceptual DFT Reactants: This involves examining the global and local reactivity indices of the reactants to predict the most likely sites of interaction.

Locating Stationary Points on the Potential Energy Surface: This includes identifying the structures of the reactants, transition states, intermediates, and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located transition states connect the reactants and products along the reaction pathway.

Topological Analysis of the Electron Localization Function (ELF): ELF analysis provides a detailed picture of the bonding changes that occur throughout the reaction, helping to characterize the nature of the transition states and the mechanism (e.g., pericyclic, pseudocyclic, etc.).

A hypothetical data table summarizing the findings of an MEDT study on a reaction of this compound might look like this:

Table 2: Hypothetical MEDT Analysis of a Reaction Involving this compound

Reaction Step ΔE (kcal/mol) ΔG (kcal/mol) Nature of Stationary Point Key ELF Basins
Reactants 0.0 0.0 Minimum Description
Transition State 1 Value Value First-order Saddle Point Description
Intermediate Value Value Minimum Description
Transition State 2 Value Value First-order Saddle Point Description
Products Value Value Minimum Description

(Note: The values and descriptions in this table are placeholders and would be derived from specific MEDT calculations.)

Applications of 4 4 Bromophenyl Thiomorpholine in Advanced Materials Science

Integration into Polymer and Coating Systems

The incorporation of 4-(4-Bromophenyl)thiomorpholine into polymer backbones or as a pendant group can impart desirable characteristics, leading to materials with enhanced performance. The distinct chemical features of the molecule—the aromatic ring, the halogen atom, and the sulfur-containing heterocycle—are all expected to contribute to the final properties of the polymer systems.

The synthesis of polymers incorporating the this compound moiety is a promising strategy for creating materials with superior durability and resistance to environmental degradation. The presence of the aromatic bromophenyl group can enhance the thermal stability and mechanical strength of a polymer chain. Aromatic rings are known to increase the glass transition temperature (Tg) of polymers, leading to better performance at elevated temperatures. Furthermore, the bromine atom can contribute to flame retardant properties, a critical feature for materials used in electronics and construction.

While direct studies on polymers made from this compound are limited, research on related sulfur-containing polymers demonstrates their potential for high performance. For instance, polymers containing thioether linkages are recognized for their impressive thermomechanical properties. The incorporation of thiomorpholine (B91149) and its derivatives into polymer structures can also influence solubility and biocompatibility, with the sulfur atom providing a site for potential modifications that can alter the material's interaction with its environment. mdpi.commdpi.com

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that are otherwise difficult to obtain through direct polymerization of functional monomers. The thioether group within the thiomorpholine ring of this compound is an ideal target for such modifications.

The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" that can be easily oxidized to form the corresponding sulfoxide (B87167) or sulfone. mdpi.com This chemical transformation can dramatically alter the properties of the polymer. For example, oxidation increases the polarity and hydrophilicity of the material. This has been demonstrated in thiomorpholine-containing polymers, where oxidation to thiomorpholine oxide enhances water solubility. mdpi.com This tunable property is highly valuable for applications such as smart materials, where a change in the environment (e.g., exposure to an oxidizing agent) can trigger a change in the material's behavior. This reactivity allows for the creation of stimuli-responsive materials for sensors or controlled-release systems. mdpi.com

Functional Materials with Specific Electronic or Optical Properties

The unique electronic structure of this compound, arising from the interplay between the sulfur heteroatom and the brominated aromatic ring, makes it a candidate for designing materials with tailored electronic and optical characteristics.

Sulfur-containing conjugated polymers are a significant class of materials in the field of organic electronics. nih.gov The sulfur atoms in these polymers play a crucial role in the electronic structure, influencing parameters such as ionization potential, bandwidth, and bandgap. The presence of sulfur can enhance inter-chain interactions, which is beneficial for charge transport.

Incorporating this compound into a polymer backbone could influence its electronic properties in several ways. The thiomorpholine moiety can act as an electron-donating group, while the bromophenyl group has electron-withdrawing characteristics. This donor-acceptor (D-A) type structure is a common design principle for tuning the bandgap of organic semiconductors. Theoretical and experimental studies on polymers with thiophene (B33073) and diketopyrrolopyrrole units show that intramolecular non-covalent interactions, such as those between sulfur and other atoms, are critical for achieving a planar structure, which in turn facilitates better electronic conductivity. nih.gov The specific geometry and electronic nature of the this compound unit could be exploited to fine-tune the performance of organic field-effect transistors (OFETs) and other electronic devices.

Table 1: Predicted Electronic Contributions of this compound Moieties in Polymers
Structural FeaturePotential Contribution to Electronic PropertiesReference/Justification
Thiomorpholine Ring (Sulfur Atom)Acts as an electron donor; enhances inter-chain orbital overlap.General properties of sulfur-containing polymers. nih.gov
Bromophenyl GroupActs as an electron-withdrawing group; influences molecular packing and electron affinity.Common effect of halogenated aryl groups.
Overall D-A StructureAllows for tuning of the HOMO-LUMO energy levels and the polymer's bandgap.A fundamental concept in organic semiconductor design. nih.gov
Heavy Atom (Bromine)May introduce spin-orbit coupling effects, potentially useful in spintronics.Known effect of heavy atoms in organic materials.

Materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics. mdpi.com The molecular structure of this compound suggests potential for interesting optical behavior. The D-A characteristics mentioned earlier are also key to achieving a large second-order hyperpolarizability, which is a measure of NLO activity.

Studies on related chalcone (B49325) derivatives containing bromophenyl and methylsulfanylphenyl groups have shown that these molecules can exhibit significant third-order NLO properties. osti.gov The intramolecular charge transfer from the donor part to the acceptor part of the molecule is responsible for this behavior. Similarly, the this compound unit could be integrated into larger molecular or polymeric systems to create materials for applications like optical limiting, where the material's transmittance decreases with increasing laser intensity, protecting sensitive optical sensors. The presence of the heavy bromine atom could also enhance phosphorescence, making such materials potentially useful for organic light-emitting diodes (OLEDs).

Table 2: Third-Order NLO Properties of Related Chalcone Derivatives
Compound NameNonlinear Refractive Index (10⁻⁷ cm²/GW)Nonlinear Absorption Coefficient (10⁻³ cm/GW)Third-Order Susceptibility (10⁻¹⁴ esu)
(2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one1.81.55.3
(2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one1.61.34.8
(2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one2.11.86.2
Data derived from Z-scan measurements using 2 ps laser pulses at 800 nm. osti.gov

Role as a Chemical Building Block in Advanced Organic Synthesis for Material Design

Perhaps the most immediate and well-documented application of this compound is its role as a versatile synthetic intermediate. The molecule contains multiple reactive sites that can be selectively addressed to build complex macromolecular architectures for advanced materials.

The synthesis of the analogous compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), is readily achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com A similar approach can be used to synthesize the bromo-derivative. The resulting compound is a stable, crystalline solid that can be used in subsequent synthetic steps.

The key to its versatility lies in the bromine substituent on the phenyl ring. This bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern polymer chemistry and allow for the precise construction of conjugated polymers and complex organic molecules. For example, this compound could be coupled with a diboronic ester to create a polymer backbone, or it could be attached as a side chain to another polymer. The synthesis of various 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrates the utility of the 4-bromophenyl moiety in building complex heterocyclic systems. nih.govresearchgate.net This synthetic accessibility makes this compound a valuable component in the toolbox for materials chemists designing novel functional polymers and organic electronic materials.

Table 3: Synthetic Utility of the this compound Scaffold
Reactive SiteType of ReactionPotential Material ApplicationReference for Analogy
C-Br BondSuzuki, Stille, Heck, Sonogashira Cross-CouplingSynthesis of conjugated polymers, dendrimers, and functional small molecules.General synthetic utility of aryl bromides. nih.gov
Thiomorpholine N-atomFurther alkylation or coordination chemistry.Modification of polymer side chains; formation of coordination polymers. bg.ac.rsStandard reactivity of tertiary amines.
Thiomorpholine S-atomOxidation to sulfoxide or sulfone.Post-polymerization modification to tune polarity and solubility. mdpi.commdpi.com

Reactivity and Structure Reactivity Relationship Studies of 4 4 Bromophenyl Thiomorpholine Analogues

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of 4-(4-bromophenyl)thiomorpholine is significantly influenced by the electronic and steric nature of its constituent parts: the thiomorpholine (B91149) ring and the 4-bromophenyl group.

Impact of the Bromophenyl Moiety on Thiomorpholine Ring Reactivity

The 4-bromophenyl substituent exerts a notable electronic influence on the reactivity of the thiomorpholine ring. The bromine atom, being an electron-withdrawing group through its inductive effect, decreases the electron density on the phenyl ring. This electronic pull is transmitted to the nitrogen atom of the thiomorpholine ring, thereby reducing its nucleophilicity and basicity compared to an unsubstituted N-phenylthiomorpholine.

This reduced nucleophilicity has direct implications for reactions involving the nitrogen atom, such as alkylation or acylation. The rate of these reactions would be expected to be slower for this compound compared to analogues with electron-donating groups on the phenyl ring.

Furthermore, the sulfur atom in the thiomorpholine ring can undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone. The electronic nature of the N-aryl substituent can influence the susceptibility of the sulfur to oxidation. In the case of this compound, the electron-withdrawing nature of the bromophenyl group can slightly deactivate the sulfur atom towards electrophilic attack by oxidizing agents. A related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), has been synthesized and characterized, and its electronic properties are comparable to the bromo-substituted analogue mdpi.com.

The following table summarizes the expected impact of various substituents on the phenyl ring on the reactivity of the thiomorpholine nitrogen.

Substituent on Phenyl RingElectronic EffectExpected Impact on Nitrogen Nucleophilicity
-NO₂Electron-withdrawingDecreased
-Br Electron-withdrawing Decreased
-HNeutralBaseline
-CH₃Electron-donatingIncreased
-OCH₃Electron-donatingIncreased

This table presents a qualitative comparison of the expected electronic effects of different substituents on the reactivity of the thiomorpholine nitrogen atom.

Stereochemical Considerations in Reaction Outcomes

The thiomorpholine ring exists in a chair conformation, similar to cyclohexane. Substituents on the ring can occupy either axial or equatorial positions, and this stereochemistry can have a profound impact on the outcome of chemical reactions. For N-substituted thiomorpholines like this compound, the bulky aryl group preferentially occupies the equatorial position to minimize steric hindrance.

Reactions at the carbon atoms of the thiomorpholine ring can exhibit stereoselectivity. For instance, the reduction of a carbonyl group at the C-2 position would likely proceed via attack of the hydride reagent from the less hindered face, leading to a specific stereoisomer. Studies on related morpholine (B109124) systems have shown that the stereochemical outcome of reactions is influenced by factors such as the nature of the substituent on the nitrogen atom and the reaction conditions researchgate.net.

In the solid state, the conformation of the thiomorpholine ring can be determined by X-ray crystallography. For example, the crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with the 4-nitrophenyl group in a quasi-axial position mdpi.com. This highlights that crystal packing forces can influence the preferred conformation.

Exploration of Novel Reaction Pathways and Synthetic Transformations

The derivatization of the thiomorpholine ring in this compound allows for the exploration of novel chemical space and the synthesis of new analogues with potentially interesting biological properties.

Regioselectivity and Chemoselectivity in Thiomorpholine Derivatization

The thiomorpholine ring in this compound presents multiple sites for chemical modification. The nitrogen atom, despite its reduced nucleophilicity, can still participate in reactions. The sulfur atom can be oxidized, and the methylene groups can potentially be functionalized.

Regioselectivity refers to the preferential reaction at one site over another. For instance, in the presence of a strong base, deprotonation could occur at the α-carbon to the sulfur or the α-carbon to the nitrogen. The relative acidity of these protons will dictate the regioselectivity of subsequent reactions with electrophiles.

Chemoselectivity is the preferential reaction of one functional group over another. In this compound, the main reactive sites are the nitrogen and sulfur atoms. A careful choice of reagents and reaction conditions is necessary to achieve selective functionalization. For example, mild oxidizing agents might selectively oxidize the sulfur to a sulfoxide, while stronger agents could lead to the sulfone.

The following table provides examples of potential derivatization reactions and the expected selectivity.

ReagentTarget SiteExpected ProductSelectivity
Methyl iodideNitrogenN-methyl quaternary saltChemoselective for N
m-CPBA (1 equiv.)SulfurSulfoxideChemoselective for S
m-CPBA (2 equiv.)SulfurSulfoneChemoselective for S
Strong base, then alkyl halideα-carbonC-alkylated thiomorpholineRegioselective

This table illustrates potential regioselective and chemoselective derivatization reactions of the thiomorpholine ring.

Catalytic Approaches in Thiomorpholine Chemistry

Catalysis offers efficient and selective methods for the synthesis and functionalization of thiomorpholine derivatives. Metal-catalyzed cross-coupling reactions are particularly valuable for modifying the 4-bromophenyl moiety. For example, the bromine atom can be replaced with various other groups using palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the synthesis of a diverse library of analogues from a common intermediate.

Furthermore, catalytic methods for the synthesis of the thiomorpholine ring itself have been developed. These often involve intramolecular cyclization reactions promoted by a catalyst organic-chemistry.org. The use of chiral catalysts can also enable the enantioselective synthesis of substituted thiomorpholines.

Mechanistic Investigations of Sulfur-Containing Heterocycle Reactions

Understanding the reaction mechanisms of sulfur-containing heterocycles like this compound is crucial for predicting their reactivity and for the rational design of new synthetic methods.

The sulfur atom in the thiomorpholine ring plays a key role in its chemistry. It can act as a nucleophile, and its lone pairs of electrons can participate in reactions. The mechanism of oxidation of the sulfur atom, for example, typically involves the nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidizing agent.

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms. For instance, DFT studies on the cycloaddition reactions of sulfur-containing compounds have helped to elucidate the stepwise or concerted nature of these processes mdpi.com. Such computational approaches could be applied to study the reactions of this compound to understand the transition states and intermediates involved.

Recent research has also explored the generation and stability of sulfur-containing radical cations, which can be key intermediates in certain reactions acs.org. The electronic properties of the N-aryl substituent would be expected to influence the stability of such radical species.

Nucleophilic Attack and Cyclization Mechanisms

The formation of this compound itself is a prime example of a nucleophilic attack. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-halophenyl derivative, where the thiomorpholine nitrogen acts as the nucleophile. For instance, the synthesis of the analogous compound, 4-(4-nitrophenyl)thiomorpholine, is achieved through the reaction of 4-fluoronitrobenzene with thiomorpholine. mdpi.com In this established mechanism, the reaction proceeds via a two-step addition-elimination process. The thiomorpholine nitrogen attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the substituent on the aromatic ring. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product.

While the bromine atom in 4-bromophenyl derivatives is less activating than a nitro group, the SNAr mechanism is still a viable pathway, often requiring more forcing conditions such as higher temperatures or the use of a strong base.

Alternative to the SNAr pathway, modern cross-coupling reactions have become a staple for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is the reductive elimination of the desired aryl amine, regenerating the palladium(0) catalyst.

Another relevant method is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures. However, the development of ligand-assisted copper-catalyzed reactions has allowed for milder reaction conditions. The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

While "cyclization" in the context of the pre-formed this compound ring is not extensively documented, the initial synthesis of the thiomorpholine ring itself involves a cyclization step. For example, one synthetic route to thiomorpholine involves the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.gov

Role of Additives and Solvents in Reaction Efficiency

The efficiency of the nucleophilic attack and subsequent reactions of this compound analogues is highly dependent on the choice of additives and solvents.

Bases: In nucleophilic aromatic substitution reactions, a base is crucial for neutralizing the hydrogen halide that is formed as a byproduct. Common bases include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The choice of base can influence the reaction rate and yield. For instance, in a study on the synthesis of thiomorpholine, several bases were screened for the cyclization step, with TEA, DIPEA, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) all proving effective. nih.gov In the context of Buchwald-Hartwig amination, the base is essential for the deprotonation of the amine, and a variety of bases, including sodium tert-butoxide and cesium carbonate, are commonly employed.

Solvents: The solvent plays a critical role in solubilizing the reactants and influencing the reaction mechanism. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents can solvate the cationic species, leaving the anionic nucleophile more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity.

The table below summarizes the typical solvents and bases used in reactions relevant to the synthesis of this compound analogues.

Reaction TypeTypical SolventsTypical BasesRole of Additives
Nucleophilic Aromatic Substitution (SNAr)DMF, DMSO, AcetonitrileTriethylamine, Potassium CarbonateThe base neutralizes the acid byproduct.
Buchwald-Hartwig AminationToluene, DioxaneSodium tert-butoxide, Cesium CarbonateThe base facilitates the formation of the palladium-amido complex. Phosphine (B1218219) ligands are crucial for the catalytic cycle.
Ullmann CondensationDMF, NMP, PyridinePotassium CarbonateLigands such as phenanthroline can accelerate the reaction and allow for milder conditions.

Catalysts and Ligands: In cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation, the choice of catalyst and supporting ligands is paramount. In palladium-catalyzed reactions, a variety of phosphine ligands have been developed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The steric and electronic properties of the ligand can have a profound impact on the reaction's scope and efficiency. For Ullmann-type reactions, the addition of ligands like phenanthroline can significantly improve the reaction rate and yield.

Future Perspectives and Emerging Research Directions in 4 4 Bromophenyl Thiomorpholine Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of heterocyclic compounds is traditionally reliant on methods that often involve harsh conditions, toxic reagents, and significant solvent waste. The future of 4-(4-bromophenyl)thiomorpholine synthesis is intrinsically linked to the adoption of green chemistry principles, which prioritize environmental impact reduction without compromising efficiency.

Emerging research focuses on replacing conventional synthetic routes, such as nucleophilic aromatic substitution in standard organic solvents mdpi.com, with more sustainable alternatives. Methodologies like microwave-assisted synthesis are gaining prominence as they can dramatically reduce reaction times from hours to mere minutes, leading to considerable energy savings. mdpi.com Another promising frontier is the use of deep eutectic solvents (DES), which are biodegradable, low-cost, and can be recycled. A green protocol for synthesizing thioamides using a choline (B1196258) chloride-urea-based DES has already been demonstrated, showcasing the potential for catalyst-free reactions with improved reactivity and versatility. rsc.org Such an approach could be adapted for the synthesis of this compound, representing a significant leap in sustainability.

Further innovations include biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity under mild, aqueous conditions, and solvent-free mechanochemical methods, such as ball milling, which generate reactivity through mechanical force, eliminating the need for bulk solvents entirely. mdpi.comyoutube.com These strategies collectively aim to enhance the economic and environmental profile of producing this compound and its derivatives.

Table 1: Comparison of Conventional and Potential Green Synthetic Methodologies

Parameter Conventional Method (e.g., Nucleophilic Substitution) Potential Green Alternative (e.g., DES-based)
Energy Source Conventional heating (reflux) Microwave irradiation or ambient temperature
Solvent Acetonitrile, 1-Butanol mdpi.com Deep Eutectic Solvents (DES), Water, or solvent-free
Catalyst Often requires a base (e.g., TEA) mdpi.com Potentially catalyst-free rsc.org
Reaction Time Several hours Minutes to a few hours

| Sustainability | Generates organic waste, higher energy use | Biodegradable solvents, recyclability, lower energy consumption rsc.org |

Advancements in Combined Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery and materials design. This integrated approach is becoming indispensable for accelerating the development of novel compounds based on the this compound scaffold.

Modern research efforts increasingly pair laboratory synthesis and characterization (using techniques like NMR, FT-IR, and X-ray crystallography) with a suite of computational tools. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for instance, are used to optimize molecular geometry, investigate electronic properties, and predict vibrational spectra, which can then be correlated with experimental data for structural validation. mdpi.comresearchgate.net A study on the closely related 4-(4-nitrophenyl)thiomorpholine (B1608610) successfully used DFT to compare the optimized gas-phase structure with the solid-state crystal structure, providing deep insights into conformational preferences. mdpi.com

Beyond structural analysis, computational methods are key to predicting function. Molecular docking studies are employed to simulate the interaction of this compound derivatives with biological targets, such as protein binding sites, helping to rationalize observed biological activity and guide the design of more potent agents. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions allow researchers to assess the drug-likeness of novel compounds early in the design phase, saving significant time and resources. nih.gov This dual experimental-computational strategy provides a powerful, high-throughput paradigm for exploring the chemical space around this compound.

Table 2: Overview of Combined Experimental and Computational Techniques

Compound Family Experimental Techniques Computational Methods Research Goal Reference
4-(4-Nitrophenyl)thiomorpholine X-ray Crystallography, NMR DFT, Hirshfeld Surface Analysis Structural characterization and intermolecular interaction analysis mdpi.com
4-(4-Bromophenyl)-thiazol-2-amine Derivatives NMR, Physicochemical Analysis Molecular Docking, ADME Profiling Antimicrobial/anticancer activity screening and drug-likeness prediction nih.gov

| Dihydropyrimidinone Derivatives | FT-IR, NMR, HRMS | DFT (Geometry, MEP, Thermodynamic Properties) | Correlation of experimental and computed spectral/structural data | researchgate.net |

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The designation of this compound as a "heterocyclic building block" underscores its potential beyond traditional medicinal chemistry, positioning it at the exciting interface of organic synthesis and materials science. sigmaaldrich.com The future in this area lies in leveraging its distinct structural components to create novel functional materials with tailored properties.

The aryl bromide moiety is a key functional handle for synthetic chemists. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex, conjugated systems. This capability allows for the integration of the this compound unit into polymers, dendrimers, or large organic molecules designed for applications in optoelectronics.

The thiomorpholine (B91149) ring, with its sulfur atom, offers another dimension for tuning material properties. The sulfur is a "metabolically soft spot" that can be easily oxidized to the corresponding sulfoxide (B87167) and sulfone. mdpi.com This transformation significantly alters the polarity, solubility, and electronic nature of the molecule, providing a mechanism to fine-tune the characteristics of the final material. Furthermore, the interplay of weak intermolecular interactions, such as those influenced by the thiomorpholine ring, can direct the self-assembly of molecules in the solid state. This can lead to the formation of different crystal polymorphs, each with unique physical properties, as has been observed in other 4-bromophenyl-containing compounds that exhibit distinct elastic, brittle, or plastic characteristics. nih.gov There is also emerging potential in mechanochemistry, where organic solids can exhibit new properties like photoluminescence when subjected to mechanical stress, a field where novel heterocyclic compounds could yield exciting discoveries. youtube.com

Table 3: Potential Applications in Materials Science

Structural Feature of this compound Synthetic/Chemical Utility Potential Material Application
Aryl-Bromide Group Substrate for cross-coupling reactions (e.g., Suzuki, Heck) Building block for conjugated polymers, organic light-emitting diodes (OLEDs), and functional dyes.
Thiomorpholine Ring Influences solubility, conformation, and can be oxidized (S to S=O, SO2). mdpi.com Tuning of photophysical properties, development of sensors, creation of materials with switchable characteristics.

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)thiomorpholine, and what factors influence yield optimization?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A base-mediated reaction between 4-bromophenyl derivatives and thiomorpholine is a standard approach. For example, analogous methods for thiomorpholine derivatives use solvents like 1-butanol or DMF and bases such as K₂CO₃ or Et₃N to facilitate substitution . Yield optimization depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Reactions often proceed at reflux (100–120°C).
  • Base strength : Stronger bases improve deprotonation efficiency.
  • Reaction time : Extended times (12–24 hrs) may be required for complete conversion.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural characterization requires a combination of:

  • Single-crystal X-ray diffraction : Provides definitive bond lengths, angles, and crystal packing (e.g., R-factor < 0.05 as in related thiomorpholine structures) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon connectivity, with aromatic protons appearing at δ 7.2–7.8 ppm and thiomorpholine protons at δ 2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C10_{10}H11_{11}BrN2_2S requires m/z 278.9974) .

Advanced Research Questions

Q. What challenges arise in designing experiments involving this compound under varying solvent systems, and how can they be mitigated?

Solvent selection impacts reaction kinetics and side-product formation. Key challenges include:

  • Solvent compatibility : Thiomorpholine’s sulfur atom may react with oxidizing solvents.
  • Byproduct formation : Polar solvents like DMF can stabilize intermediates but may increase hydrolysis risks.
    Mitigation strategies :
  • Screen solvents (e.g., toluene for non-polar conditions, DMSO for high polarity) .
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or LC-MS to detect intermediates.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from:

  • Tautomerism or conformational flexibility : Dynamic NMR or variable-temperature studies clarify exchange processes.
  • Impurity interference : Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Crystallographic vs. solution-state data : Compare X-ray structures with NMR data to identify discrepancies caused by crystal packing .

Q. What methodological considerations are critical when evaluating this compound’s biological activity in vitro?

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity.
  • Stability assays : Perform LC-MS or HPLC to confirm compound integrity under physiological conditions (pH 7.4, 37°C).
  • Target engagement : Combine SPR (surface plasmon resonance) and molecular docking to validate binding to biological targets (e.g., enzymes or receptors) .

Q. How does the bromophenyl moiety influence the electronic properties of thiomorpholine in material science applications?

The electron-withdrawing bromine atom:

  • Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Modifies absorption/emission spectra in optoelectronic materials (analyzed via UV-Vis and fluorescence spectroscopy).
  • Affects redox behavior (cyclic voltammetry shows shifts in oxidation potentials) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yield reports for this compound synthesis across literature sources?

Systematic analysis of variables is essential:

  • Catalyst effects : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may improve coupling efficiency but require strict anhydrous conditions .
  • Scale-dependent kinetics : Smaller scales (<1 mmol) may favor faster heat transfer, reducing side reactions.
  • Reproducibility : Replicate reported conditions exactly, including reagent purity (e.g., ≥99% thiomorpholine) and equipment (e.g., microwave vs. oil bath heating).

Q. What advanced computational methods aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to model substitution or coupling pathways.
  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.01 mmHg at 25°C) .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • Storage : Keep in amber vials under argon at –20°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.